molecular formula C10H17NO4 B13864018 tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate

tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate

Cat. No.: B13864018
M. Wt: 215.25 g/mol
InChI Key: LYVPSBJYVLGYOE-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a ketone group on a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to introduce the tert-butyl ester group . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like sodium borohydride, and catalysts such as manganese complexes . The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with modified functional groups. For example, oxidation of the hydroxy group can yield a piperidine carboxylic acid, while reduction of the ketone group can produce a piperidine alcohol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7,12H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

LYVPSBJYVLGYOE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)O

Origin of Product

United States

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